molecular formula C7H2BrF2N B1381718 2-Bromo-4,6-difluorobenzonitrile CAS No. 1337606-50-4

2-Bromo-4,6-difluorobenzonitrile

Cat. No.: B1381718
CAS No.: 1337606-50-4
M. Wt: 218 g/mol
InChI Key: FXAHYHGFMOWUAL-UHFFFAOYSA-N
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Description

2-Bromo-4,6-difluorobenzonitrile is an organic compound with the molecular formula C7H2BrF2N and a molecular weight of 218 g/mol. It is a useful research compound, often utilized in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-4,6-difluorobenzonitrile typically involves the following steps :

    Raw Materials: The raw materials are added to a three-necked flask according to the proportion.

    Heating and Refluxing: The mixture is heated and refluxed for 10 hours at normal pressure.

    Distillation: A solvent is distilled at normal pressure, followed by the addition of water to continuously distill the product.

    Cooling and Filtration: The distilled aqueous solution is naturally cooled to room temperature and subjected to suction filtration. The filter cake is washed with water to neutrality, yielding the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-difluorobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: A nucleophile interacts with the aromatic system, leading to the substitution of one of the halogen atoms (bromine or fluorine) with the nucleophile.

    Bromination and Diazotization: These reactions are part of the synthetic route for producing the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Molecules that donate an electron pair.

    Brominating Agents: Such as N-bromosuccinimide.

    Diazotizing Agents: Such as sodium nitrite and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted aromatic compounds.

Scientific Research Applications

2-Bromo-4,6-difluorobenzonitrile has several scientific research applications, including :

    Materials Science: Its unique properties make it useful in the study of plastic bending and helix formation in crystals.

    Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic compounds.

    Life Sciences: It is used in various research studies related to biology and medicine.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Bromo-4,6-difluorobenzonitrile include :

  • 4-Bromo-2,6-difluorobenzonitrile
  • 3-Bromo-4-isobutyloxyphenyl carbothioamide

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-bromo-4,6-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2N/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAHYHGFMOWUAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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